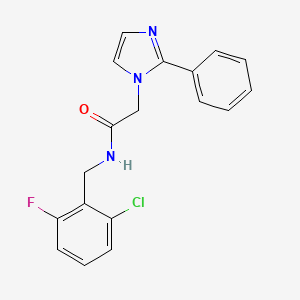![molecular formula C22H29N3OS B5682431 2,3,6-trimethyl-4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5682431.png)
2,3,6-trimethyl-4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6-trimethyl-4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}quinoline, also known as TMC-95A, is a synthetic compound that has shown potential in various scientific research applications. It belongs to the class of quinolone antibiotics and has been found to exhibit potent antibacterial activity against a range of Gram-positive bacteria.
Mécanisme D'action
The mechanism of action of 2,3,6-trimethyl-4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}quinoline involves the inhibition of bacterial DNA gyrase, which is an essential enzyme involved in DNA replication. By inhibiting this enzyme, 2,3,6-trimethyl-4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}quinoline prevents the bacteria from replicating and ultimately leads to their death.
Biochemical and Physiological Effects:
2,3,6-trimethyl-4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}quinoline has been found to have low toxicity and does not exhibit any significant adverse effects on mammalian cells. It has also been shown to have a low potential for inducing bacterial resistance, which is a major concern with many antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2,3,6-trimethyl-4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}quinoline is its broad-spectrum antibacterial activity, which makes it a potential candidate for the treatment of a range of bacterial infections. However, its high cost and limited availability may limit its use in large-scale experiments.
Orientations Futures
There are several potential future directions for the research on 2,3,6-trimethyl-4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}quinoline. One area of interest is the development of new analogs with improved antibacterial activity and reduced toxicity. Another area of research is the investigation of the potential use of 2,3,6-trimethyl-4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}quinoline in combination with other antibiotics to enhance their efficacy against bacterial infections. Additionally, the potential use of 2,3,6-trimethyl-4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}quinoline in the treatment of other bacterial infections, such as tuberculosis, is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 2,3,6-trimethyl-4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}quinoline involves a multistep process that starts with the condensation of 2,3,6-trimethyl-4-hydroxyquinoline with 4-piperidone to form the intermediate compound. This is followed by the addition of thiomorpholine to the intermediate, which is then converted into the final product by the addition of a carbonyl group.
Applications De Recherche Scientifique
2,3,6-trimethyl-4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}quinoline has been extensively studied for its antibacterial activity and has shown promising results in vitro against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). It has also been found to be effective against biofilms, which are known to be a major cause of persistent bacterial infections.
Propriétés
IUPAC Name |
(4-thiomorpholin-4-ylpiperidin-1-yl)-(2,3,6-trimethylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3OS/c1-15-4-5-20-19(14-15)21(16(2)17(3)23-20)22(26)25-8-6-18(7-9-25)24-10-12-27-13-11-24/h4-5,14,18H,6-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFFWXXWSGORGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(N=C2C=C1)C)C)C(=O)N3CCC(CC3)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trimethyl-4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]carbonyl}-N-cyclohexyl-N-methylpyridin-2-amine](/img/structure/B5682380.png)
![1-methyl-4-(5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)piperazine](/img/structure/B5682386.png)
![6-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole](/img/structure/B5682387.png)
![7-(cyclobutylmethyl)-2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5682396.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(5-methyl-1H-tetrazol-1-yl)propanamide](/img/structure/B5682404.png)

![(3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol](/img/structure/B5682416.png)
![4-{4-[5-(azepan-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-6-methylpyrimidin-2-amine](/img/structure/B5682423.png)
![1-(3-methoxybenzyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5682439.png)

![N,N-diisopropyl-2-pyrazolo[1,5-a]pyrimidin-3-ylbenzamide](/img/structure/B5682457.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5682463.png)